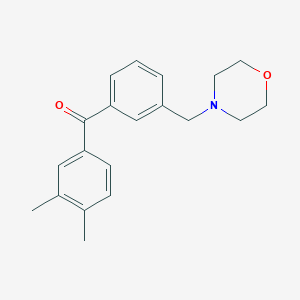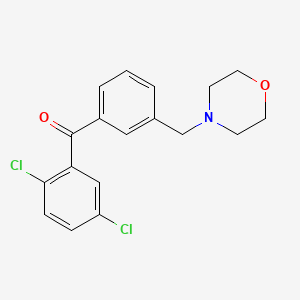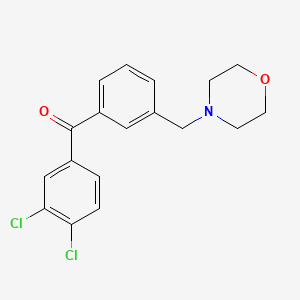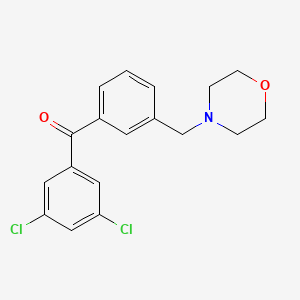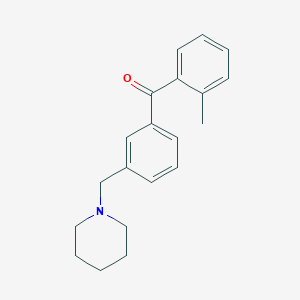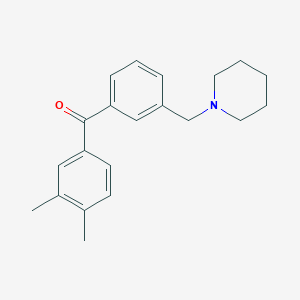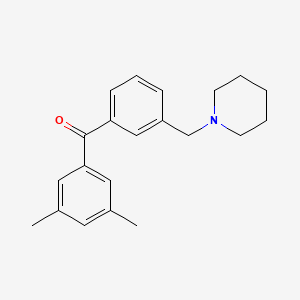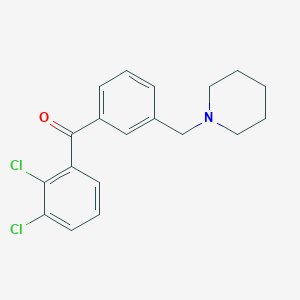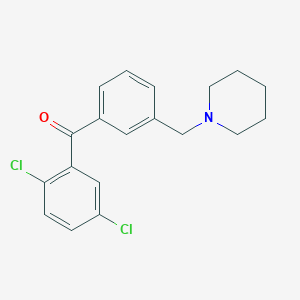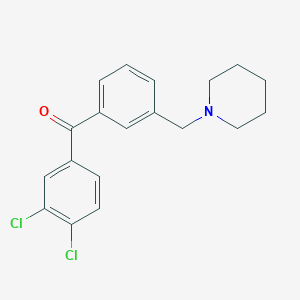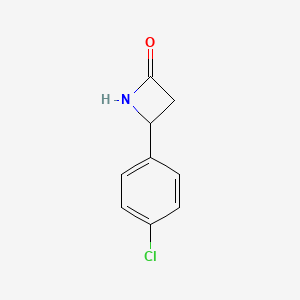
4-(4-Chlorophenyl)azetidin-2-one
Overview
Description
4-(4-Chlorophenyl)azetidin-2-one is a derivative of azetidin-2-one, which is a four-membered cyclic lactam also known as a beta-lactam. This class of compounds is recognized for its utility as a building block in the synthesis of a wide range of organic molecules, leveraging the strain energy associated with the beta-lactam ring. The presence of the 4-chlorophenyl group suggests potential for biological activity, as seen in various synthesized derivatives that have been tested for antibacterial and antifungal properties .
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)azetidin-2-one derivatives typically involves the reaction of chloroacetyl chloride with various amines or Schiff bases in the presence of a base such as triethylamine. This process forms the azetidin-2-one ring, which can then be further substituted at the 3-chloro and 4-phenyl positions to yield a variety of derivatives with potential biological activities . The reaction conditions and the choice of substituents play a crucial role in the formation and stability of the resulting compounds.
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)azetidin-2-one derivatives is characterized by the presence of the strained beta-lactam ring, which is a key feature for their biological activity. The substituents on the phenyl ring can significantly influence the molecular properties and the interaction with biological targets. Spectral techniques such as IR, Mass, 1H-NMR, and 13C NMR are commonly used to confirm the structures of these synthesized compounds .
Chemical Reactions Analysis
The beta-lactam ring of 4-(4-Chlorophenyl)azetidin-2-one is reactive due to its strain, allowing for various chemical transformations. For instance, base-catalyzed ring transformations can lead to cleavage of the azetidin-2-one ring and the formation of different structures, depending on the substituents and reaction conditions . These reactions can be exploited to synthesize a wide array of biologically significant compounds that do not necessarily contain the beta-lactam ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorophenyl)azetidin-2-one derivatives are influenced by their molecular structure. The beta-lactam ring imparts a certain degree of polarity and reactivity, which can affect solubility, stability, and interaction with biological targets. The chlorophenyl group contributes to the lipophilicity of the molecule, which can be important for its biological activity. The synthesized compounds are typically characterized using spectroscopic methods to determine their physical and chemical properties .
Scientific Research Applications
Cholesterol Inhibition : 4-(4-Chlorophenyl)azetidin-2-one has been utilized in the synthesis of biscyclic β-lactams, which show potential as blood cholesterol inhibitors. This was demonstrated in a study that involved the synthesis of these compounds and their subsequent testing on laboratory animals for cholesterol inhibition (Salman & Magtoof, 2019).
Antimicrobial Activity : Various derivatives of 4-(4-Chlorophenyl)azetidin-2-one have been synthesized and tested for their antibacterial and antifungal activities. These studies have shown that these derivatives can be effective against a range of microorganisms, suggesting their potential use as antimicrobial agents (Shah et al., 2014).
Stereochemical Analysis : Research has also focused on the stereocontrol of Schiff base of substituted benzaldehyde to Staudinger cycloaddition reaction, which involves 4-(4-Chlorophenyl)azetidin-2-one. This research is significant for understanding the stereochemical outcomes in the synthesis of chiral azetidin-2-one derivatives (Chuan-min, Ling-chun, & Peng-li, 2010).
Anti-convulsant and Anti-bacterial Agents : Novel azetidinone derivatives synthesized using 4-(4-Chlorophenyl)azetidin-2-one have been evaluated for their anti-bacterial and anti-convulsant properties. This research suggests the potential of these compounds in medical treatments (Rajasekaran & Murugesan, 2006).
Antitumor Activity : The compound has been used in the synthesis of novel azetidin-2-one derivatives, which have been evaluated for their potential as antitumor agents. These studies suggest that these derivatives can inhibit tubulin polymerization, a process important in cancer cell division, and show promise as anticancer drugs (Greene et al., 2016).
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(4-chlorophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPWUBIYYNDWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)azetidin-2-one | |
CAS RN |
21161-20-6 | |
| Record name | 4-(4-chlorophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





